N-(4-(2-(4-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)哌啶-1-基)-2-氧代乙基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a piperidine ring, and an amide group. Compounds with these functional groups are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by the introduction of the piperidine ring and the amide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis could be used to establish the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the 1,2,4-triazole ring could be involved in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be determined through various experimental techniques .科学研究应用
代谢途径和生物转化
与 N-(4-(2-(4-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)哌啶-1-基)-2-氧代乙基)苯基)乙酰胺相关的化合物代谢和生物转化是研究的关键领域。这些研究有助于了解此类化合物在体内如何被处理以及它们的潜在代谢物。例如,特非那定是一种具有类似复杂结构的化合物,在人体内进行广泛的生物转化,粪便排泄占给药剂量的很大一部分。通过 GC-MS 分析鉴定主要代谢产物及其结构有助于我们了解相关化合物的代谢途径和潜在作用 (Garteiz et al., 1982)。
药物遗传学和个体变异
药理遗传学的研究重点是遗传变异如何影响人体对药物的反应,是另一个应用领域。例如,乙酰化表型是一种遗传特征,它与对磺胺类药物(与所讨论化合物具有结构相似性的药物)的反应变异有关。研究表明,具有慢乙酰化表型的个体对磺胺类药物的不良反应风险可能更高,这突出了遗传因素在药物代谢和安全性中的重要性 (Rieder et al., 1991)。
作用机制和代谢物活性
了解 N-(4-(2-(4-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)哌啶-1-基)-2-氧代乙基)苯基)乙酰胺等化合物的作用机制和代谢物的活性至关重要。例如,维奈托克是一种 B 细胞淋巴瘤-2 (Bcl-2) 抑制剂,其在人体内的药代动力学、代谢和排泄正在研究中。此类研究阐明了吸收、主要代谢途径和异常代谢物的作用,提供了对类似化合物如何与生物系统相互作用及其潜在药理活性的见解 (Liu et al., 2017)。
临床试验中的安全性与耐受性
对于任何具有潜在治疗应用的化合物,安全性与耐受性研究至关重要。虽然可能没有关于 N-(4-(2-(4-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)哌啶-1-基)-2-氧代乙基)苯基)乙酰胺的直接相关临床试验,但对其他化合物的类似研究为评估安全性、耐受性和不良反应发生率提供了框架。例如,特非那定的临床试验已证明其总体安全性,并且没有镇静作用,指导相关化合物的安全性评估 (Barlow et al., 1982)。
作用机制
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
It’s known that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis . The compound interacts with its targets, leading to changes in the cell that trigger programmed cell death.
Biochemical Pathways
The downstream effects of these pathways could include the inhibition of tumor growth and the death of cancer cells .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell proliferation and the induction of apoptosis in these cells . This could lead to a decrease in tumor size and potentially halt the progression of the disease.
安全和危害
未来方向
属性
IUPAC Name |
N-[4-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-13(24)20-15-5-3-14(4-6-15)11-17(25)23-9-7-16(8-10-23)28(26,27)18-21-19-12-22(18)2/h3-6,12,16H,7-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKYTSJGHAEMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。